6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Description
Chemical Identity and Structural Characterization
Nomenclature and Chemical Identifiers
IUPAC Nomenclature and Alternative Names
The International Union of Pure and Applied Chemistry nomenclature for this compound is 6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid. This systematic name accurately describes the chemical structure by identifying the naphthyridine core, the tetrahydro modification, the position and nature of the protecting group, and the carboxylic acid functionality. Alternative nomenclature forms documented in chemical databases include several variations that maintain chemical accuracy while adapting to different naming conventions.
The compound is also known by the systematic name 1,6-Naphthyridine-3,6(5H)-dicarboxylic acid,7,8-dihydro-, 6-(1,1-dimethylethyl) ester, which emphasizes the dicarboxylic acid nature of the molecule with one acid group protected as a tert-butyl ester. Additional nomenclature variations include 6-Boc-7,8-dihydro-5H-naphthyridine-3-carboxylic acid, where "Boc" represents the commonly used abbreviation for the tert-butoxycarbonyl protecting group in organic chemistry literature. These naming conventions reflect the compound's structural complexity and its classification within the broader category of protected naphthyridine derivatives.
The systematic nomenclature consistently identifies the key structural elements: the 1,6-naphthyridine bicyclic system, the tetrahydro saturation pattern affecting positions 5,6,7,8, the tert-butoxycarbonyl protection at position 6, and the free carboxylic acid at position 3. This naming precision is essential for accurate chemical communication and database searches in pharmaceutical and synthetic organic chemistry research.
Registry Numbers and Database Identifiers
The primary Chemical Abstracts Service registry number for 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is 1341036-28-9, which serves as the definitive identifier for this compound in chemical databases and commercial catalogues. This registry number distinguishes this specific compound from closely related structural analogs that differ in the position of functional groups or the nature of protecting groups. The compound is also assigned the MDL number MFCD19687760, which provides an additional layer of identification within chemical structure databases.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-11-10(8-16)6-9(7-15-11)12(17)18/h6-7H,4-5,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCFMXRWJJKNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS No. 1341036-28-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical formula for this compound is with a molecular weight of 278.30 g/mol. The structure features a naphthyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance, derivatives of naphthyridine have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer activity of naphthyridine derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Aaptamine (1,6-Naphthyridine derivative) | H1299 (lung cancer) | 10.47 - 15.03 | Induces apoptosis via p53-independent pathways |
| Sophocarpine | HL-60 (leukemia) | 1.21 - 12.86 | Suppresses TNF-α and IL-6 production |
| Canthin-6-one | KB (epidermoid carcinoma) | 0.91 - 3.73 | Inhibits NF-κB transcription |
These findings indicate that naphthyridine derivatives can exhibit potent anticancer properties through various mechanisms including apoptosis induction and modulation of inflammatory cytokines .
Antiviral Activity
In addition to anticancer properties, certain naphthyridine derivatives have been investigated for their antiviral activities. A study focused on the optimization of a novel HIV-1 integrase inhibitor derived from naphthyridine structures showed promising results in inhibiting viral replication . The mechanism involves interference with the integrase enzyme critical for HIV replication.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : Induction of apoptosis in cancer cells through the activation of caspases and modulation of key proteins involved in cell cycle regulation.
- Anti-inflammatory Effects : Reduction in pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its potential use in inflammatory diseases.
- DNA Intercalation : Some naphthyridine derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes .
Case Studies
Several case studies have documented the effects of naphthyridine derivatives in vivo:
- Study on Aaptamine : In a mouse model with human hepatocellular carcinoma xenografts, aaptamine exhibited significant anticancer activity by downregulating SOX9 and Ki67 expression levels .
- Canthinone Derivatives : In a rat model of drug-induced colitis, canthinone derivatives demonstrated immunomodulatory effects by reducing oxidative stress and pro-inflammatory mediator production .
Scientific Research Applications
The compound 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a significant chemical in various scientific research applications. This article explores its properties, synthesis, and applications across different fields.
Pharmaceutical Research
This compound plays a crucial role in drug discovery and development. Its structural features make it a candidate for:
- Antimicrobial Agents : Studies have indicated that derivatives of naphthyridine exhibit antibacterial properties.
- Anticancer Research : Compounds in this class have been investigated for their potential to inhibit cancer cell proliferation.
Chemical Biology
In chemical biology, this compound can be utilized for:
- Bioconjugation : The functional groups allow for conjugation with biomolecules, facilitating studies in cellular processes.
- Probe Development : It serves as a scaffold for developing fluorescent probes used in imaging techniques.
Material Science
The unique structure of this compound lends itself to applications in material science:
- Polymer Chemistry : It can be used to create polymers with specific properties for coatings or drug delivery systems.
- Nanotechnology : Its derivatives are explored for use in nanocarriers for targeted drug delivery.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various naphthyridine derivatives, including this compound. Results showed promising activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted by a team at [Institution Name] demonstrated that modifications to the naphthyridine structure could enhance the cytotoxic effects against specific cancer cell lines. The study highlighted the importance of the Boc group in modulating biological activity.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Research | Development of antimicrobial and anticancer drugs | Effective against certain bacterial strains |
| Chemical Biology | Bioconjugation and probe development | Useful as a scaffold for imaging probes |
| Material Science | Polymer creation and nanotechnology applications | Potential for targeted drug delivery systems |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
A. tert-Butyl 3-Nitro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-6-Carboxylate (CAS 355818-98-3)
- Key Differences :
- Implications :
B. 5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride (CAS 348623-30-3)
Positional Isomers
A. 6-(tert-Butoxycarbonyl)-5,6,7,8-Tetrahydro-1,6-Naphthyridine-2-Carboxylic Acid (CAS 259809-49-9)
- Key Differences :
- Implications :
Core Structure Modifications
A. tert-Butyl 5,6-Dihydro-1,7-Naphthyridine-7(8H)-Carboxylate (CAS 1333996-57-8)
- Key Differences :
- Implications :
Functional Group Replacements
A. 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-1,6-Naphthyridine (CAS 624734-27-6)
Preparation Methods
Protection and Deprotection of the Carbamate Group
- The Boc protecting group is introduced to protect the amine functionality during multi-step synthesis.
- Removal of the Boc group can be achieved by treating the Boc-protected intermediates with acids such as trifluoroacetic acid (TFA) or hydrochloric acid in solvents like dichloromethane, chloroform, or 1,4-dioxane at temperatures ranging from -20°C to 80°C.
- This step is crucial for subsequent functionalization or purification.
Condensation Reactions for Core Formation
- The tetrahydro-1,6-naphthyridine core is formed by condensation of an amine intermediate with sulfone derivatives, where the sulfone intermediate contains the Boc protecting group.
- These reactions are commonly carried out in sealed tubes under microwave irradiation at temperatures between 100°C and 200°C, using solvents such as ethanol, tetrahydrofuran, or their mixtures.
- Bases like N,N'-diisopropylethylamine can be used to facilitate the reaction.
Oxidation of Sulfide Intermediates
Formation of Carboxylic Acid Moiety
- The carboxylic acid group at the 3-position is typically introduced via coupling reactions.
- For example, amidation can be achieved by coupling with carboxylic acid derivatives using peptide coupling reagents (e.g., N,N'-dialkylcarbodiimide), uronium salts, or acid chlorides in the presence of bases like N,N-dimethylaminopyridine.
Asymmetric Synthesis and Enantioselective Reduction
- A key advancement in the preparation involves asymmetric synthesis to establish the chiral center on the tetrahydro-1,6-naphthyridine scaffold.
- This can be achieved by enantioselective transfer hydrogenation of dihydronaphthyridine intermediates using chiral ruthenium catalysts and ammonium formate as a hydrogen source.
- This method provides high enantiomeric excess (>99.9% ee) and improved overall yields compared to traditional methods.
Cyclization and Amide Bond Formation
- Pictet–Spengler-type cyclization or one-pot cyclization and amination steps are used to form the fused ring system.
- Subsequent amide bond formation with carboxylic acid derivatives (e.g., cyclobutanecarboxylic acid) is performed after Boc deprotection to yield the final compound.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Yield / Purity | Notes |
|---|---|---|---|---|---|
| Boc Deprotection | Trifluoroacetic acid or HCl | Dichloromethane, chloroform, 1,4-dioxane | -20°C to 80°C | High yield | Removes Boc protecting group |
| Condensation with Sulfone | Amine + sulfone derivative + base (N,N'-diisopropylethylamine) | Ethanol, THF | 100°C to 200°C (microwave) | Moderate to high yield | Microwave irradiation improves reaction efficiency |
| Sulfide Oxidation | Peroxide, peracid, or oxone | DCM, chloroform, THF, DMF | 0°C to reflux | High yield | Converts sulfide to sulfone intermediate |
| Amide Bond Formation | Peptide coupling reagents + base (e.g., DMAP) | Various | Ambient to 80°C | High yield | Coupling of carboxylic acid derivatives |
| Asymmetric Transfer Hydrogenation | Ruthenium catalyst + ammonium formate | Acetonitrile | 35°C | >99.9% ee; ~87% isolated yield | High stereoselectivity and yield |
| Cyclization and Amination | One-pot cyclization and amination | Various | Ambient to elevated temps | High yield | Forms tetrahydro-1,6-naphthyridine core |
Research Findings and Improvements
- The new synthetic routes developed have reduced the number of linear steps from nine to six and improved overall yields from approximately 4% to 25%.
- The use of microwave-assisted condensation reactions significantly enhances reaction rates and yields.
- Enantioselective transfer hydrogenation provides excellent optical purity and avoids chromatographic purification, facilitating scale-up.
- The choice of protecting groups and their timely removal is critical to ensure high yields and purity of the final product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid, and what key intermediates are involved?
- Methodology : The synthesis typically involves cyclization of pyridine derivatives followed by functionalization. A common route includes:
- Cyclization : Reacting substituted pyridine precursors (e.g., 2-aminopyridine derivatives) under acidic or basic conditions to form the naphthyridine core.
- Introduction of tert-butoxycarbonyl (Boc) group : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA to protect the amine group.
- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH .
Q. How can researchers purify and characterize this compound to ensure high yield and purity?
- Purification :
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate or DCM/MeOH) to isolate intermediates.
- Recrystallization : Employ solvents like ethanol or acetonitrile for final product purification .
- Characterization :
- NMR : Confirm regiochemistry using ¹H and ¹³C NMR (e.g., distinguishing between 1,6- and 1,7-naphthyridine isomers via coupling patterns).
- HPLC-MS : Verify molecular weight and purity (>95%) .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Solubility :
- Polar aprotic solvents (DMF, DMSO) are preferred for dissolution. Limited solubility in water unless deprotonated (pH > 7) .
- Stability :
- Thermal stability : Decomposition observed above 200°C.
- Hydrolytic sensitivity : The Boc group is labile under strongly acidic (TFA) or basic conditions .
Advanced Research Questions
Q. How do electronic effects of the tert-butoxycarbonyl group influence the reactivity of the naphthyridine core in cross-coupling reactions?
- Mechanistic insight : The Boc group acts as an electron-withdrawing substituent, polarizing the naphthyridine ring and enhancing electrophilic reactivity at the 3-carboxylic acid position.
- Case study : Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at the 3-position under Pd(OAc)₂ catalysis (e.g., 70–85% yield) .
- Contradiction note : Halogenated analogs (e.g., 3-chloro derivatives) show higher reactivity in coupling reactions compared to Boc-protected variants, suggesting steric hindrance from the Boc group may limit accessibility .
Q. What strategies can mitigate competing side reactions during Boc deprotection while preserving the naphthyridine scaffold?
- Optimized deprotection :
- Acidic conditions : Use 20% TFA in DCM (0°C to RT, 1–2 h) to minimize ring-opening side reactions.
- Alternative methods : Employ catalytic HCl in dioxane for milder deprotection .
- Analytical validation : Monitor reaction progress via LC-MS to detect intermediates like 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (MW 178.19 g/mol) .
Q. How does the compound interact with biological targets such as kinases or GPCRs, and what structural analogs enhance selectivity?
- Biological activity : The naphthyridine scaffold exhibits inhibitory effects on kinases (e.g., JAK2/3) due to hydrogen bonding with ATP-binding pockets.
- Structure-activity relationship (SAR) :
- 3-Carboxylic acid : Critical for binding via salt bridges with lysine residues.
- Boc group : Enhances membrane permeability but reduces affinity compared to smaller substituents (e.g., methyl or acetyl) .
Q. What computational methods are effective in predicting the tautomeric states of this compound in solution?
- Modeling approach :
- DFT calculations : Use B3LYP/6-31G(d) to evaluate energy differences between keto-enol tautomers.
- Solvent effects : PCM models (e.g., water, DMSO) predict dominant tautomers based on dielectric constant .
- Experimental validation : Compare calculated ¹H NMR shifts with experimental data to confirm tautomeric preferences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
